Hydroxy Itraconazole D8

Description

Contextualization of Deuterated Analogs in Pharmaceutical Sciences

The use of deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their stable isotope deuterium (B1214612), is a well-established strategy in pharmaceutical sciences. nih.govwikipedia.org This subtle structural modification, known as deuteration, can significantly alter the metabolic profile of a drug. nih.govtandfonline.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org

This alteration in metabolism can have several beneficial consequences, including:

Improved Pharmacokinetic Profile: Deuteration can lead to a longer half-life and increased systemic exposure of a drug, potentially allowing for less frequent dosing. wikipedia.orgnih.gov

Enhanced Safety and Tolerability: By reducing the formation of potentially reactive or toxic metabolites, deuteration can improve the safety profile of a drug. nih.govtandfonline.com

Increased Efficacy: A more favorable pharmacokinetic profile can translate into improved therapeutic efficacy. nih.gov

The successful development and regulatory approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have highlighted the significant potential of this approach in drug discovery and development. nih.govnih.gov

Significance of Stable Isotope Labeling in Drug Development and Research

Stable isotope labeling is a critical technique in modern drug development and research, providing invaluable insights into a drug's journey through the body. metsol.comchemicalsknowledgehub.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wider range of studies, including those involving human subjects. iris-biotech.de

The primary applications of stable isotope labeling in drug development include:

ADME Studies: Investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is a fundamental aspect of preclinical and clinical research. chemicalsknowledgehub.comiris-biotech.de Stable isotope-labeled compounds allow researchers to accurately track the parent drug and its metabolites in various biological matrices like plasma, urine, and tissues. chemicalsknowledgehub.com

Metabolite Identification: By using mass spectrometry, researchers can distinguish between the drug and its metabolites based on their mass-to-charge ratio, facilitating the identification and structural elucidation of metabolic products. metsol.comchemicalsknowledgehub.com

Pharmacokinetic Analysis: Stable isotope-labeled compounds are frequently used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). iris-biotech.descholarsresearchlibrary.com This ensures accurate and precise measurement of drug and metabolite concentrations, which is essential for determining key pharmacokinetic parameters. nih.gov

Bioavailability and Bioequivalence Studies: These studies often employ stable isotope-labeled drugs to compare different formulations or routes of administration. nih.gov

The use of stable isotope labeling can significantly reduce the cost and duration of early-phase clinical trials. nih.gov

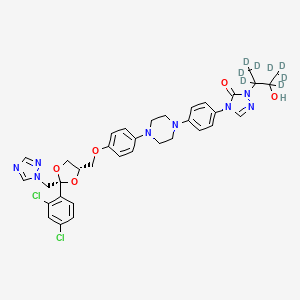

Overview of Hydroxy Itraconazole-d8 as a Research Tool and Reference Standard

Hydroxy Itraconazole-d8 serves as a crucial research tool and reference standard in studies involving Itraconazole (B105839). scholarsresearchlibrary.comaquigenbio.com Itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to form Hydroxy Itraconazole, which also possesses antifungal activity. dergipark.org.trthieme-connect.cominnovareacademics.in

Given the pharmacological importance of this metabolite, accurate quantification is essential. Hydroxy Itraconazole-d8 is primarily used as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the simultaneous determination of Itraconazole and Hydroxy Itraconazole in biological samples such as human plasma. scholarsresearchlibrary.comresearchgate.net The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable data. iris-biotech.de

The availability of high-quality, well-characterized Hydroxy Itraconazole-d8 is essential for:

Analytical Method Development and Validation: It is used to establish the accuracy, precision, and reliability of analytical methods. aquigenbio.com

Pharmacokinetic and Drug-Drug Interaction Studies: It enables the precise measurement of metabolite concentrations to understand the drug's behavior in the body and its potential interactions with other drugs. scholarsresearchlibrary.com

Therapeutic Drug Monitoring: In some clinical settings, monitoring the levels of Itraconazole and its active metabolite is important for optimizing therapy.

The chemical properties of Hydroxy Itraconazole-d8 are well-defined, and it is commercially available for research purposes. simsonpharma.comsimsonpharma.comscbt.com

Table 1: Chemical Properties of Hydroxy Itraconazole-d8

| Property | Value |

| Chemical Formula | C35H30D8Cl2N8O5 |

| Molecular Weight | 729.68 g/mol |

| CAS Number | 1217516-26-1 |

Data sourced from multiple chemical suppliers and databases. simsonpharma.comsimsonpharma.comscbt.com

Structure

3D Structure

Properties

CAS No. |

1217516-26-1 |

|---|---|

Molecular Formula |

C35H38Cl2N8O5 |

Molecular Weight |

729.7 g/mol |

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

InChI Key |

ISJVOEOJQLKSJU-QIKAZICUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

112559-91-8 (unlabelled) |

Synonyms |

4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one; R 63373-d8; |

tag |

Itraconazole Impurities |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Hydroxy Itraconazole D8

Precursor Chemistry and Starting Materials for Deuteration

A common non-deuterated precursor for the side chain is a hydroxynated sec-butyl group attached to a triazolone ring. The synthesis of Itraconazole (B105839) analogs often involves the N-alkylation of the triazolone moiety. nih.gov Therefore, a deuterated starting material for this portion of the molecule is a logical choice for introducing the d8 label. The synthesis would start with a deuterated analog of 2-butanol, which is then converted through several steps into the deuterated 2-(2-hydroxy-1-methylpropyl-d8) side chain. artis-standards.com

The core of the Itraconazole molecule, a dichlorophenyl group linked to a dioxolane ring and a triazole, is typically synthesized separately. acs.org Key intermediates in the synthesis of Itraconazole analogs include a (2S,4R)-cis-1,3-dioxolane ring, which is favored for biological activity. nih.gov The final molecule is then assembled from these major fragments.

Reaction Pathways for Deuterium (B1214612) Incorporation

The incorporation of deuterium into organic molecules can be achieved through various methods, with hydrogen-deuterium exchange reactions being a prominent strategy. resolvemass.ca This can be catalyzed by acids or bases, or by transition metals like palladium, platinum, or ruthenium. resolvemass.canih.gov

Common deuterium sources for these reactions include deuterium gas (D2) and heavy water (D2O). pharmaffiliates.com For a molecule as complex as Hydroxy Itraconazole, direct exchange on the final molecule can lead to a mixture of products with varying levels of deuteration and at different positions, which may be difficult to control.

A more precise method involves the use of deuterated building blocks. In the case of Hydroxy Itraconazole-d8, the deuterium atoms are located on the hydroxy-sec-butyl side chain. This indicates a synthetic route starting from a deuterated precursor. The synthesis would likely involve the reduction of a suitable ketone with a deuterated reducing agent, or the use of a deuterated Grignard reagent in the formation of the alcohol.

Another advanced approach is catalytic hydrogen isotope exchange (HIE), which allows for the direct replacement of C-H bonds with C-D bonds. researchgate.net This can be a highly efficient method for labeling complex molecules in the later stages of a synthesis. thieme-connect.com For instance, ruthenium nanocatalysts have been shown to be effective for the deuteration of molecules containing N-heterocycles. nih.gov

Optimization of Deuteration Efficiency and Regioselectivity

Achieving high deuteration efficiency and controlling the specific location of deuterium atoms (regioselectivity) are critical for producing a high-quality isotopic standard. The choice of catalyst, solvent, temperature, and reaction time all play a significant role.

For HIE reactions, the catalyst is a key factor in determining which C-H bonds are activated for exchange. For example, iridium-based catalysts are often used for ortho-selective C-H deuterium labeling of aromatic rings. snnu.edu.cn The regioselectivity of deuteration can also be influenced by the substrate itself, with directing groups guiding the catalyst to specific positions. thieme-connect.com

In the synthesis of Hydroxy Itraconazole-d8, where the deuteration is confined to the aliphatic side chain, the use of deuterated building blocks offers the highest degree of regioselectivity. Optimization would then focus on the efficiency of the reactions used to construct the molecule from these precursors, ensuring minimal loss of the isotopic label.

The following table summarizes general strategies for optimizing deuteration:

| Parameter | Influence on Deuteration | Example Application |

| Catalyst | Determines which C-H bonds are activated and the reaction rate. | Iridium complexes for ortho-selective aromatic deuteration. snnu.edu.cn |

| Deuterium Source | The choice between D2 gas, D2O, or deuterated solvents can affect efficiency. | D2O is a common and inexpensive deuterium source. researchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may reduce selectivity. | High-temperature reactions (>140 °C) may be conducted in specialized reactors. ansto.gov.au |

| Solvent | Can influence catalyst activity and substrate solubility. | Deuterated solvents like CD3OD can also act as the deuterium source. rsc.org |

| Reaction Time | Longer times can lead to higher deuteration levels but also potential side reactions. | Flow chemistry allows for precise control over reaction time. ansto.gov.au |

Advanced Synthetic Techniques for Hydroxy Itraconazole-d8 Production

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and scalability of deuterated compound production. Flow chemistry, for example, provides precise control over reaction parameters like temperature and time, which can enhance selectivity and reduce the decomposition of sensitive molecules. ansto.gov.auresearchgate.net This technique is being explored for deuteration reactions as it can be more efficient than traditional batch processes, particularly for larger-scale synthesis. ansto.gov.au

Photochemical methods are also emerging as a way to achieve site-selective deuteration without the need for transition metal catalysts. nih.gov These reactions utilize light to excite the molecule, altering its reactivity and allowing for hydrogen isotope exchange at positions that are difficult to access with other methods. nih.gov

For a complex molecule like Hydroxy Itraconazole-d8, a multi-step synthesis is unavoidable. The development of efficient synthetic routes for Itraconazole intermediates and analogs is an active area of research, with new procedures being developed to improve yields and simplify the process. kchem.org These advancements can be adapted for the production of the deuterated form.

Analytical Characterization of Deuterated Products for Isotopic Purity and Integrity

After synthesis, it is crucial to verify the isotopic purity and structural integrity of the deuterated compound. rsc.org A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to quantify the level of deuterium incorporation. pharmaffiliates.com High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, allowing for the differentiation of the deuterated product from any remaining non-deuterated or partially deuterated species. rsc.orgrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this analysis, often used with an isotopically labeled internal standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the molecule and the specific locations of the deuterium atoms. pharmaffiliates.com While ¹H NMR can show the absence of signals at the positions where deuterium has been incorporated, ²H NMR directly detects the deuterium atoms. nih.gov Comparing the spectra of the deuterated and non-deuterated compounds confirms that the deuteration occurred at the intended positions and that the rest of the molecular structure is intact. rsc.org

The combination of MS and NMR provides a comprehensive characterization of the final product, ensuring its suitability for use as a reference standard in analytical and metabolic studies. rsc.orgrsc.org

The table below outlines the primary analytical techniques used:

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight, isotopic enrichment, and quantification of deuterated species. rsc.org |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurements for confirming elemental composition and isotopic purity. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity and site-specific location of deuterium atoms. |

| Liquid Chromatography (LC) | Separation of the target compound from impurities before detection by MS. nih.gov |

Advanced Bioanalytical and Analytical Methodologies Employing Hydroxy Itraconazole D8

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the principal technology for the analysis of itraconazole (B105839) and its metabolites due to its superior sensitivity and selectivity. scholarsresearchlibrary.cominnovareacademics.in The use of Hydroxy Itraconazole-d8 within this framework is integral to achieving reliable and reproducible results.

Development and Validation of Quantitative Assays in Complex Biological Matrices

The development of robust quantitative assays for itraconazole and hydroxyitraconazole (B3325177) in biological fluids like plasma is a complex task. These assays must undergo rigorous validation to ensure they meet the stringent guidelines set by regulatory bodies such as the FDA. Validation parameters include selectivity, sensitivity, linearity, accuracy, and precision. researchgate.netpsu.edu

Selectivity is demonstrated by analyzing multiple blank plasma lots to ensure no endogenous components interfere with the detection of the analytes or the internal standard. scholarsresearchlibrary.comresearchgate.net The sensitivity of these methods is highlighted by the low limit of quantification (LLOQ) achieved, often in the sub-nanogram per milliliter range. For instance, a validated LC-MS/MS method reported an LLOQ of 0.50 ng/mL for both itraconazole and hydroxyitraconazole in human plasma. Another study established linearity over a concentration range of 0.301 to 151.655 ng/ml for itraconazole and 0.946 to 224.908 ng/ml for hydroxyitraconazole. researchgate.net

The accuracy and precision of these assays are assessed at multiple quality control (QC) levels, typically low, medium, and high concentrations. researchgate.net Intra- and inter-day precision values are expected to be within acceptable limits, ensuring the method's reproducibility over time and across different analytical runs.

Application of Hydroxy Itraconazole-d8 as an Internal Standard in Mass Spectrometry

Hydroxy Itraconazole-d8 is the deuterium-labeled version of hydroxyitraconazole. medchemexpress.comfishersci.dk In mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled internal standards, such as Hydroxy Itraconazole-d8, are considered the gold standard because their physical and chemical properties are nearly identical to the analyte, differing only in mass. researcher.life This ensures that any variations during sample preparation and analysis, such as extraction losses or ionization suppression/enhancement, affect both the analyte and the IS to the same extent. youtube.com

The use of Hydroxy Itraconazole-d8, alongside a deuterated standard for the parent drug like Itraconazole-d9 (B1162045), allows for the simultaneous and accurate quantification of both compounds in a single chromatographic run. scholarsresearchlibrary.comresearchgate.netresearchgate.net The mass spectrometer is set to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For instance, one method used the transitions m/z 721.3 → 408.4 for hydroxyitraconazole and m/z 729.4 → 416.5 for Hydroxy Itraconazole-d8. researchgate.net This high specificity minimizes the chances of interference from other compounds in the matrix.

Methodological Considerations for Selectivity, Sensitivity, and Linearity

Achieving optimal selectivity, sensitivity, and linearity in LC-MS/MS methods requires careful optimization of several parameters.

Chromatographic Separation: The choice of the analytical column and mobile phase is crucial for separating the analytes from endogenous plasma components. Reversed-phase columns, such as C18 or C8, are commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate). scholarsresearchlibrary.cominnovareacademics.in Gradient elution is frequently employed to achieve better peak shapes and resolution. nih.gov

Mass Spectrometric Detection: The mass spectrometer parameters, including ion source settings (e.g., ion spray voltage, temperature) and collision energies, are optimized to maximize the signal intensity for the specific MRM transitions of the analytes and internal standards. scholarsresearchlibrary.com

Linearity: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. psu.edu A linear regression model, often with a weighting factor (e.g., 1/x²), is applied to ensure accuracy across the entire concentration range. scholarsresearchlibrary.com

Sample Preparation Techniques for Bioanalytical Quantification

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest before LC-MS/MS analysis. The two most common techniques employed for itraconazole and its metabolites are solid-phase extraction (SPE) and protein precipitation (PPT).

Optimization of Solid Phase Extraction (SPE) Procedures

SPE is a highly effective technique for sample clean-up, providing cleaner extracts compared to protein precipitation. innovareacademics.in The optimization of an SPE procedure involves several key steps:

Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) cartridges are frequently chosen for the extraction of itraconazole and hydroxyitraconazole from plasma due to their ability to retain a broad range of compounds. scholarsresearchlibrary.cominnovareacademics.in

Conditioning and Equilibration: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by an aqueous solution to prepare the sorbent for sample loading. innovareacademics.in

Sample Loading: The plasma sample, often pre-treated (e.g., with an acid), is loaded onto the cartridge. scholarsresearchlibrary.com

Washing: The cartridge is washed with a weak solvent to remove unretained interferences without eluting the analytes.

Elution: The analytes and the internal standard are eluted from the cartridge using a strong organic solvent, such as acetonitrile or methanol. innovareacademics.in

The recovery of the analytes from the SPE process is a critical parameter. Studies have shown recovery rates for itraconazole and hydroxyitraconazole to be in the range of 50-99%. scholarsresearchlibrary.comnih.gov For example, one study reported mean recoveries of 52.07% for itraconazole and 53.73% for hydroxyitraconazole, while the deuterated internal standards, itraconazole-d9 and hydroxyitraconazole-d8, showed recoveries of 49.68% and 50.16%, respectively. scholarsresearchlibrary.com Another method using a different SPE protocol achieved recoveries of 87-92% for itraconazole and 91-94% for hydroxyitraconazole. researchgate.net

| Compound | Recovery (%) - Study 1 scholarsresearchlibrary.com | Recovery (%) - Study 2 researchgate.net |

|---|---|---|

| Itraconazole | 52.07 | 87-92 |

| Hydroxyitraconazole | 53.73 | 91-94 |

| Itraconazole-d9 | 49.68 | N/A |

| Hydroxy Itraconazole-d8 | 50.16 | N/A |

Evaluation of Protein Precipitation Methods

Protein precipitation (PPT) is a simpler and faster alternative to SPE. youtube.comnih.gov It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. nih.govresearchgate.net

The choice of precipitating agent can significantly impact the efficiency of protein removal and analyte recovery. Acetonitrile is often preferred as it tends to produce a more compact protein pellet upon centrifugation compared to methanol. nih.gov The addition of an acid, such as formic acid, to the precipitation solvent can further enhance recovery. nih.gov One study optimized the protein precipitation method by testing different concentrations of formic acid in acetonitrile and found that 0.5% formic acid in acetonitrile yielded the highest and most reproducible recovery. nih.gov

While PPT is a high-throughput technique, it may result in less clean extracts compared to SPE, potentially leading to greater matrix effects. researchgate.net Matrix effects refer to the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the sample matrix. shimadzu.com.sg The use of a stable isotope-labeled internal standard like Hydroxy Itraconazole-d8 is crucial in mitigating the impact of matrix effects, as it is affected in the same way as the analyte. youtube.com

| Precipitating Agent | Observations/Findings | Reference |

|---|---|---|

| Acetonitrile | Often produces a more compact protein pellet than methanol. | nih.gov |

| Methanol | Can be less efficient in pelleting proteins compared to acetonitrile. | nih.gov |

| Acetonitrile with 0.5% Formic Acid | Demonstrated the highest and most reproducible recovery in an optimized method. | nih.gov |

| Acetonitrile and Methanol Mixture | Used for simultaneous quantification of multiple triazole antifungals. | springernature.com |

Minimizing Matrix Effects and Interferences

The inherent complexity of biological samples like plasma and serum presents a significant challenge in bioanalysis. oup.com Endogenous components can co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect. oup.comchromatographyonline.com This can compromise the accuracy and reproducibility of quantitative results. oup.com The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically almost identical to the analyte is the most effective strategy to compensate for these matrix effects. chromatographyonline.comwuxiapptec.com

Hydroxy Itraconazole-d8 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, hydroxy itraconazole. Because they share nearly identical physicochemical properties, they exhibit similar behavior during sample extraction, chromatographic separation, and ionization. oup.comwuxiapptec.com Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. wuxiapptec.com By using the ratio of the analyte's response to the internal standard's response for quantification, the variability introduced by the matrix effect is effectively normalized. wuxiapptec.com

Research has demonstrated the successful application of Hydroxy Itraconazole-d8 in minimizing matrix effects in various bioanalytical methods. For instance, in a validated LC-MS/MS method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma, Hydroxy Itraconazole-d8 was used as the internal standard for hydroxy itraconazole. scholarsresearchlibrary.com The study reported satisfactory results for selectivity, with no significant interference from endogenous matrix components at the retention times of the analytes and their internal standards. scholarsresearchlibrary.com The matrix factor for a similar deuterated internal standard, ND-ITZ-D8, was found to be between 99.1% and 102.7%, indicating minimal matrix effect.

Key Considerations for Using Deuterated Internal Standards:

| Consideration | Description |

| Isotopic Purity | The internal standard should be of high isotopic purity to prevent cross-talk, where the signal from the internal standard interferes with the analyte signal. wuxiapptec.com |

| Chromatographic Co-elution | Ideally, the analyte and its deuterated internal standard should co-elute to ensure they experience the same matrix effects. chromatographyonline.com While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this is often minimal and does not significantly impact the correction for matrix effects. chromatographyonline.comwuxiapptec.com |

| Concentration | The concentration of the internal standard must be carefully chosen to be within the linear range of the assay and to avoid causing ion suppression itself. wuxiapptec.com |

Chromatographic Separation Techniques for Itraconazole and its Deuterated Metabolites

The effective separation of itraconazole, its primary active metabolite hydroxy itraconazole, and their deuterated internal standards is crucial for accurate quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the predominant techniques for this purpose, offering high selectivity and sensitivity. researchgate.netlabmanager.com

Reversed-phase chromatography is the most common separation mode. Various studies have detailed successful chromatographic methods for itraconazole and its metabolites.

Examples of Chromatographic Conditions:

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| Hypersil Gold (50x4.6) mm, 3µ | Methanol: 2 mM Ammonium acetate (B1210297) (90:10, v/v) | 0.500 mL/min | MS/MS (MRM) | innovareacademics.in |

| Chromolith Speed Rod RP-18e (50 mm × 4.6 mm) | 10 mM Ammonium formate (B1220265) buffer (pH 4.0): Methanol (20:80, v/v) | 0.6 ml/min | MS/MS | scholarsresearchlibrary.com |

| X-Terra RP18, 3.5 μm, 50 x 4.6 mm | Acetonitrile: 0.066 % ammonia (B1221849) solution (80:20 v/v) | 0.4 mL/min | MS/MS (MRM) | dergipark.org.tr |

| Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm | A: 10 mM ammonium formate in water with 1% formic acid B: 0.1% formic acid in acetonitrile | 0.500 mL/min | MS/MS | nih.gov |

These methods typically achieve baseline separation of itraconazole and hydroxy itraconazole, allowing for their individual quantification without mutual interference. The use of deuterated internal standards like Hydroxy Itraconazole-d8, which have slightly different mass-to-charge ratios (m/z), allows the mass spectrometer to distinguish them from the non-deuterated analytes even if they co-elute chromatographically. wuxiapptec.com For example, in one method, the m/z transitions used for quantification were 721.3 → 408.4 for hydroxy itraconazole and 729.4 → 416.5 for Hydroxy Itraconazole-d8. researchgate.net

Calibration Strategies and Quality Control Principles in Analytical Research

The foundation of accurate quantitative bioanalysis lies in robust calibration strategies and stringent quality control (QC). labmanager.commyadlm.org When using Hydroxy Itraconazole-d8 as an internal standard, specific principles are applied to ensure the reliability of the analytical data.

Calibration:

A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte (hydroxy itraconazole) and a constant concentration of the internal standard (Hydroxy Itraconazole-d8) into a blank biological matrix. reddit.comnih.gov The response ratio (peak area of analyte / peak area of internal standard) is then plotted against the analyte concentration. wuxiapptec.com This relationship is typically defined by a linear regression model. nih.gov

The use of matrix-matched calibrators is highly recommended to ensure that the standards and the unknown samples are affected by the matrix in a similar way. reddit.comnih.gov A typical calibration curve for itraconazole and hydroxy itraconazole might span a concentration range from 1 ng/mL to 250 ng/mL, with a correlation coefficient (r²) greater than 0.99 indicating good linearity. innovareacademics.innih.gov

Quality Control:

Quality control samples are prepared independently at multiple concentration levels (typically low, medium, and high) within the calibration range to assess the accuracy and precision of the method during routine analysis. labmanager.com These QC samples are analyzed alongside the unknown samples in each analytical batch. myadlm.org

Key Quality Control Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification). unige.ch |

| Precision | The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV). | CV ≤15% (≤20% for the Lower Limit of Quantification). unige.ch |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. labmanager.com | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. scholarsresearchlibrary.com |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Measured concentrations should be within a specified percentage of the nominal concentration after storage. scholarsresearchlibrary.com |

| Recovery | The efficiency of the extraction process. labmanager.com | Should be consistent and reproducible, though not necessarily 100%. scholarsresearchlibrary.com |

In a validated method for itraconazole and hydroxy itraconazole, the intra-day and inter-day precision (as RSD) was ≤15%, and the accuracy was within acceptable limits. scholarsresearchlibrary.com The recovery for hydroxy itraconazole was reported to be around 53.73%, while the recovery for Hydroxy Itraconazole-d8 was 50.16%, demonstrating the comparable extraction efficiency of the analyte and its deuterated internal standard. scholarsresearchlibrary.com

Mechanistic Research and Preclinical Investigation with Hydroxy Itraconazole D8

In Vitro Metabolic Fate Studies (Excluding Human Clinical Metabolism)

In vitro studies are fundamental to characterizing the metabolic pathway of a parent drug and its metabolites. For Itraconazole (B105839), these non-clinical investigations reveal a complex biotransformation process primarily mediated by the cytochrome P450 enzyme system.

Itraconazole undergoes extensive hepatic metabolism, with in vitro studies demonstrating that Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for its biotransformation. nih.govdrugbank.com The primary metabolic pathway is the hydroxylation of the sec-butyl side chain of Itraconazole, leading to the formation of Hydroxy Itraconazole (OH-ITZ). nih.gov

Further enzymatic oxidation of OH-ITZ results in the formation of keto-Itraconazole (keto-ITZ). nih.gov Another identified metabolic route involves the N-dealkylation of the piperazine (B1678402) ring, producing N-desalkyl-Itraconazole (ND-ITZ). nih.govnih.gov In vitro studies using human liver preparations have also identified other novel metabolic pathways, including O-dearylation and piperazine oxidation. nih.gov The sequential metabolism by CYP3A4 from Itraconazole to OH-ITZ and then to other metabolites highlights a multi-step enzymatic process. nih.gov

Itraconazole and its metabolites are potent inhibitors of the CYP3A4 enzyme, a characteristic extensively studied in non-clinical models like human liver microsomes. nih.govdrugs.com These in vitro systems allow for the determination of key inhibitory parameters. Both Itraconazole and its main metabolite, Hydroxy Itraconazole, act as competitive inhibitors of CYP3A4. nih.gov

Research using human liver microsomes has quantified the inhibitory potential of Itraconazole and its metabolites. The findings demonstrate that the metabolites, particularly Hydroxy Itraconazole, are as potent, or even more potent, inhibitors of CYP3A4 than the parent compound itself. nih.gov This strong inhibition by both the parent drug and its metabolites explains the significant drug-drug interactions observed with Itraconazole. duke.edunih.gov

Table 1: In Vitro CYP3A4 Inhibition Data in Human Liver Microsomes

| Compound | Unbound Kᵢ (nM) | Unbound IC₅₀ (nM) |

|---|---|---|

| Itraconazole (ITZ) | 1.3 | 6.1 |

| Hydroxy Itraconazole (OH-ITZ) | 14.4 | 4.6 |

| Keto-Itraconazole (keto-ITZ) | Not Reported | 7.0 |

| N-desalkyl-Itraconazole (ND-ITZ) | Not Reported | 0.4 |

Data sourced from a study using midazolam hydroxylation as a CYP3A4 probe reaction. nih.gov

Metabolic stability assays are crucial in vitro tools used to predict a compound's metabolic clearance in the body. srce.hr These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. srce.hr The rate of disappearance of the parent compound over time is measured to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). srce.hr

For Itraconazole and its metabolites, studies using human liver microsomes and recombinant CYP3A4 have been conducted to determine these kinetic parameters. Itraconazole itself shows a high intrinsic clearance, indicating it is rapidly metabolized. nih.gov Its metabolites, Hydroxy-Itraconazole and keto-Itraconazole, are also substrates for CYP3A4 and exhibit their own distinct metabolic stability profiles. nih.gov

Table 2: Metabolic Kinetic Parameters in CYP3A4 Systems

| Compound | Unbound Kₘ (nM) | Intrinsic Clearance (CLᵢₙₜ) (mL·min⁻¹·nmol CYP3A4⁻¹) |

|---|---|---|

| Itraconazole (ITZ) | 3.9 | 69.3 |

| Hydroxy Itraconazole (OH-ITZ) | 27 | 19.8 |

| Keto-Itraconazole (keto-ITZ) | 1.4 | 62.5 |

Data sourced from a substrate depletion study using recombinant CYP3A4. nih.gov

Investigation of Cytochrome P450 (CYP3A4) Interactions (Non-Clinical Models)

Preclinical Pharmacokinetic Research Methodologies (Non-Human Models)

Preclinical pharmacokinetic studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. The use of deuterated standards like Hydroxy Itraconazole-d8 is central to the analytical methodologies employed in this research.

Animal models, such as rats and beagle dogs, are commonly used to characterize the pharmacokinetic profiles of Itraconazole and Hydroxy Itraconazole. psu.edumdpi.com Following administration of Itraconazole formulations, plasma concentrations of both the parent drug and its primary metabolite are measured over time to determine key pharmacokinetic parameters.

Studies in rats and dogs have shown that Hydroxy Itraconazole is a major circulating metabolite, often reaching concentrations comparable to or higher than the parent drug. psu.edufrontiersin.org These non-human studies provide critical data on parameters like maximum plasma concentration (Cₘₐₓ) and the area under the plasma concentration-time curve (AUC), which reflect the extent of drug exposure. psu.edumdpi.com

Table 3: Example Pharmacokinetic Parameters in Animal Models

| Species | Formulation | Analyte | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (μg·h/mL) |

|---|---|---|---|---|

| Rat | ITZ-PM (IV) | Itraconazole | Not Reported | 5.5 ± 0.9 |

| Rat | ITZ-PM (IV) | Hydroxy Itraconazole | Not Reported | 2.1 ± 0.2 |

| Beagle Dog | SD-2 (Oral) | Itraconazole | Not Reported | 7.50 ± 4.50 |

Data sourced from separate preclinical studies. psu.edumdpi.com Note: Direct comparison is limited due to different formulations and routes of administration.

The quantitative analysis of Itraconazole and Hydroxy Itraconazole in preclinical studies relies on robust and sensitive bioanalytical methods. The standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). scholarsresearchlibrary.compsu.edu This method allows for the precise and accurate measurement of drug and metabolite concentrations in biological samples like plasma. nih.gov

In these LC-MS/MS assays, an internal standard is required to correct for variations during sample processing and analysis. scholarsresearchlibrary.com Hydroxy Itraconazole-d8 is specifically used as the stable isotope-labeled internal standard for the quantification of Hydroxy Itraconazole. scholarsresearchlibrary.comresearchgate.net The use of a deuterated standard is ideal because its chemical and physical properties are nearly identical to the analyte, but its mass is different, allowing the mass spectrometer to distinguish between the two. researchgate.net The extraction of the analytes and the internal standard from plasma is often performed using solid-phase extraction (SPE) before chromatographic separation and detection. scholarsresearchlibrary.comresearchgate.net

Impact of Deuteration on Preclinical Pharmacokinetic Parameters

The introduction of deuterium (B1214612) into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. justia.com This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs, including itraconazole (primarily via CYP3A4). researchgate.nethres.cahres.ca

Deuteration has the potential to:

Reduce the formation of metabolites: This can be beneficial if a metabolite is associated with toxicity. nih.gov

Alter metabolic pathways: It may shift metabolism towards alternative pathways. nih.gov

However, the effects of deuteration are not always predictable and can vary significantly depending on the specific position of the deuterium atoms and the drug's metabolic pathway. justia.com

In the context of Hydroxy Itraconazole-d8, its primary application is not as a therapeutic candidate with improved pharmacokinetics, but as a stable isotope-labeled internal standard. medchemexpress.comscbt.comfishersci.dk In preclinical and clinical pharmacokinetic studies, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the concentrations of itraconazole and its active metabolite, hydroxy-itraconazole, in biological samples. researchgate.netscholarsresearchlibrary.com Hydroxy Itraconazole-d8 is added to these samples as an internal standard. Because it has nearly identical chemical and physical properties to the non-deuterated analyte but a different mass, it can be distinguished by the mass spectrometer. researchgate.net This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. scholarsresearchlibrary.com

The table below outlines the key pharmacokinetic parameters for itraconazole and hydroxy-itraconazole. While specific data for a therapeutically administered Hydroxy Itraconazole-d8 is not available, the table provides a baseline against which potential deuteration effects could be hypothesized.

| Parameter | Itraconazole | Hydroxy-Itraconazole | Potential Impact of Deuteration (Hypothetical) |

|---|---|---|---|

| Metabolism | Extensively metabolized by CYP3A4. researchgate.net | Major active metabolite of Itraconazole. hres.ca | May decrease the rate of subsequent metabolism, potentially prolonging its half-life. |

| Half-life (t½) | Dose-dependent; increases with multiple doses (e.g., >150 h at steady state for 300 mg). nih.gov | Dose-dependent effects similar to the parent drug. nih.gov | Could be prolonged due to slower clearance. nih.gov |

| Plasma Protein Binding | ~99.8% researchgate.net | ~99.5% researchgate.net | Not expected to change significantly as binding is related to molecular shape and size, which are nearly identical. justia.com |

| Bioavailability | Variable, dependent on formulation and gastric pH. hres.camdpi.com | Trough plasma levels are often about two times higher than those of itraconazole. hres.ca | May increase if first-pass metabolism is significantly reduced. |

In Vitro Biological Activity and Mechanistic Studies

While Hydroxy Itraconazole-d8 itself is not the subject of direct biological activity studies, it is a crucial tool for the research described below, enabling the accurate measurement of the active compounds being investigated. scholarsresearchlibrary.com

Research on Antifungal Mechanism of Action (e.g., Ergosterol Synthesis Inhibition)

The primary antifungal mechanism of itraconazole and its active metabolite, hydroxy-itraconazole, involves the disruption of the fungal cell membrane. scholarsresearchlibrary.comtargetmol.com They are potent inhibitors of lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme. chemical-suppliers.eu This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity. nih.gov

Inhibition of this enzyme leads to:

Depletion of ergosterol: This compromises the structural integrity of the cell membrane. scholarsresearchlibrary.com

Accumulation of toxic sterol precursors: The buildup of methylated sterols, such as lanosterol, further disrupts membrane function and the activity of membrane-bound enzymes. nih.gov

This mechanism is effective against a broad spectrum of fungi, including Aspergillus and Candida species. researchgate.net Studies investigating this mechanism rely on precise measurements of itraconazole and hydroxy-itraconazole concentrations to determine their inhibitory potency (e.g., IC50 values), for which Hydroxy Itraconazole-d8 serves as an ideal internal standard. nih.gov

Investigation into Modulatory Effects on Cellular Pathways (e.g., Apoptosis, Autophagy)

Beyond its antifungal properties, itraconazole has been identified as a modulator of several key cellular pathways, making it a subject of interest in cancer research.

Hedgehog (Hh) Pathway Inhibition: Itraconazole is a potent antagonist of the Hedgehog signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma and gastric cancer. reya-lab.orgnih.gov Itraconazole inhibits the pathway by acting on the Smoothened (SMO) protein, a key component of the Hh cascade. reya-lab.org Its major metabolite, hydroxy-itraconazole, also demonstrates inhibitory activity against this pathway. reya-lab.org

Induction of Apoptosis: By inhibiting the Hh pathway, itraconazole can suppress the expression of downstream targets like Gli1, leading to cell cycle arrest (at the G1-S transition) and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Modulation of Autophagy: Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death. medchemexpress.com Its role in cancer is complex. researchgate.net Some phytochemicals have been shown to induce apoptosis by first impairing autophagic flux, suggesting a complex interplay between these two pathways. mdpi.com While direct studies on itraconazole's comprehensive effect on autophagy are ongoing, its ability to induce cellular stress and apoptosis suggests a potential modulatory role. nih.govmedchemexpress.com

In all such mechanistic studies, Hydroxy Itraconazole-d8 is used to ensure that the observed cellular effects can be accurately correlated with specific concentrations of the active drug and its metabolite.

Exploration of Anti-inflammatory and Antiviral Research Applications (as a research probe)

The biological activities of itraconazole extend to potential anti-inflammatory and antiviral applications, where it is used as a research probe to investigate these effects.

Anti-inflammatory Research: Some studies have explored the development of itraconazole in nanoparticle gel formulations to enhance its delivery for treating cutaneous inflammation, leveraging its known antifungal activity against skin infections. researchgate.net

Antiviral Research: Itraconazole has demonstrated in vitro activity against a range of viruses. Research has shown it can inhibit the replication of feline coronavirus and influenza A virus. nih.gov More recently, itraconazole and hydroxy-itraconazole were identified as having in vitro activity against SARS-CoV-2. nih.gov Other studies have confirmed its antiviral activity against echovirus 30. ophrp.org In these research settings, itraconazole is used as a probe to understand viral replication mechanisms and identify potential host-directed therapies. mdpi.com

The quantification of itraconazole and hydroxy-itraconazole is essential in these studies to establish dose-response relationships, and the use of Hydroxy Itraconazole-d8 as an internal standard is integral to achieving this analytical precision. nih.gov

In Vitro Susceptibility Testing Methodologies for Fungal Isolates

In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungal isolate. Several standardized and modified methods are used for itraconazole.

| Methodology | Description | Reference/Standard |

|---|---|---|

| Broth Microdilution | A quantitative method where fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid broth. The MIC is the lowest concentration that inhibits visible growth. | Clinical and Laboratory Standards Institute (CLSI) M38 is the reference method for filamentous fungi. nih.govasm.orgasm.org |

| Etest (Gradient Diffusion) | A plastic strip containing a predefined gradient of the antifungal agent is placed on an inoculated agar (B569324) plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | Often compared against the CLSI reference method for correlation. Shows high agreement for Aspergillus spp. nih.govuiowa.edu |

| Disk Diffusion (DD) | Paper disks with a fixed concentration of the antifungal are placed on an inoculated agar plate. The diameter of the zone of inhibition is measured to determine susceptibility. | Used for some yeasts and molds; methodology can be less standardized for filamentous fungi compared to broth dilution. asm.orgmsjonline.org |

| Broth Macrodilution | Similar to microdilution but performed in larger volumes (e.g., test tubes). It is used for dermatophytes and non-dermatophyte molds. msjonline.org | Based on CLSI guidelines. msjonline.org |

In all these methodologies, the accuracy of the prepared antifungal concentrations is critical. While Hydroxy Itraconazole-d8 is not the agent being tested, it is essential for the analytical validation (e.g., via LC-MS/MS) of the stock solutions of itraconazole and hydroxy-itraconazole used to prepare the test media, ensuring the reliability and reproducibility of the susceptibility results.

Innovations and Future Directions in Hydroxy Itraconazole D8 Research

Integration of Advanced Analytical Platforms and Automation in Deuterated Compound Analysis

The precise and efficient quantification of drug metabolites is paramount in pharmacokinetic and metabolic studies. The analysis of Hydroxy Itraconazole-d8 is benefiting from the integration of cutting-edge analytical platforms that offer enhanced sensitivity, selectivity, and throughput.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a cornerstone for the analysis of itraconazole (B105839) and its metabolites. Modern ultra-high-performance liquid chromatography (UPLC-MS/MS) systems provide superior resolution and faster analysis times. nih.gov The integration of high-resolution mass spectrometry (HRAM), particularly with technologies like Orbitrap, further improves selectivity and confidence in identification by providing highly accurate mass measurements. thermofisher.comthermofisher.com

Automation is a key trend in the analysis of deuterated compounds. Automated sample preparation, using robotic liquid handling workstations or specialized modules like the Clinical Laboratory Automated sample preparation Module (CLAM), significantly increases throughput and reduces variability. researchgate.netshimadzu.eu These systems can perform tasks such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) in a 96-well format, making them ideal for large-scale clinical studies. researchgate.netnih.govscholarsresearchlibrary.com

Another advanced analytical platform with potential for the analysis of itraconazole and its derivatives is supercritical fluid chromatography (SFC). SFC has been successfully employed for the separation of the stereoisomers of itraconazole, offering a greener and often faster alternative to normal-phase liquid chromatography. aacrjournals.orgresearchgate.net

The following table summarizes the key features of these advanced analytical platforms:

Table 1: Advanced Analytical Platforms for Deuterated Compound Analysis| Platform | Key Features | Relevance for Hydroxy Itraconazole-d8 Analysis |

| UPLC-MS/MS | High resolution, speed, and sensitivity | Gold standard for quantification in pharmacokinetic studies. nih.govnih.gov |

| HRAM (e.g., Orbitrap) | High mass accuracy and resolution | Enhanced selectivity and confident identification of metabolites. thermofisher.comthermofisher.com |

| Automated Sample Preparation | High throughput, reduced variability | Essential for large-scale clinical trials and routine analysis. researchgate.netshimadzu.eu |

| Supercritical Fluid Chromatography (SFC) | Fast, eco-friendly separation of stereoisomers | Potential for chiral separation of Hydroxy Itraconazole-d8 isomers. aacrjournals.orgresearchgate.net |

Exploration of Novel Stable Isotope Labeling Approaches for Enhanced Research Utility

Deuterium (B1214612) labeling, as seen in Hydroxy Itraconazole-d8, is a well-established technique. However, the exploration of novel stable isotope labeling approaches is expanding the utility of these compounds in research. The strategic placement of deuterium atoms can be used to probe the mechanisms of metabolism and to alter the metabolic fate of a drug, a concept known as the kinetic isotope effect. researchgate.netwikipedia.org

Beyond deuterium, the use of other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) is gaining traction. Multi-isotope labeling, where a compound is labeled with more than one type of stable isotope, can provide even more detailed information in metabolic studies. nih.gov For instance, a combination of deuterium and ¹³C labeling could be used to trace different parts of the itraconazole molecule simultaneously.

These novel labeling strategies offer several advantages:

Metabolic Pathway Elucidation: Tracing the fate of different atoms within a molecule can help to delineate complex metabolic pathways. nih.gov

Absolute Quantification: Stable isotope-labeled compounds serve as ideal internal standards for accurate quantification in mass spectrometry-based assays. nih.gov

Pharmacokinetic Studies: The co-administration of a stable isotope-labeled drug with its non-labeled counterpart allows for the determination of absolute bioavailability in a single study. nih.gov

While there is no specific literature on multi-isotope labeled Hydroxy Itraconazole, the principles of this approach are directly applicable to enhance its research utility.

Application of Hydroxy Itraconazole-d8 in Systems Biology and Omics Research Methodologies

Systems biology aims to understand the complex interactions within biological systems. "Omics" technologies, such as metabolomics and proteomics, are key tools in this endeavor, generating vast amounts of data on the molecular components of a cell or organism. Stable isotope-labeled compounds like Hydroxy Itraconazole-d8 are crucial for the accurate interpretation of this data.

In metabolomics, which is the large-scale study of small molecules, deuterated standards are essential for the absolute quantification of metabolites. isotope.com The use of a labeled internal standard, such as Hydroxy Itraconazole-d8, allows for the correction of analytical variability and matrix effects, leading to more accurate and reliable data. thermofisher.com This is particularly important in clinical metabolomics, where subtle changes in metabolite concentrations can be indicative of disease or drug response. thermofisher.com

Stable isotope labeling is also used in fluxomics, a branch of metabolomics that measures the rates of metabolic reactions. nih.gov By tracing the incorporation of labeled atoms into metabolites over time, researchers can map the flow of molecules through metabolic pathways. While not directly a tracer for endogenous metabolism, Hydroxy Itraconazole-d8 plays a vital role as a quantitative standard in studies that may be investigating the impact of itraconazole on cellular metabolism.

In proteomics, the study of the entire set of proteins, stable isotope labeling techniques are used for quantitative protein expression analysis. While Hydroxy Itraconazole-d8 is not directly used in proteomics, the accurate quantification of drug and metabolite levels is critical for correlating proteomic changes with pharmacological responses.

Computational and In Silico Modeling in Support of Deuterated Analog Research

Computational and in silico modeling are becoming indispensable tools in drug discovery and development. These methods can be used to predict the properties of molecules, simulate their interactions with biological targets, and understand the mechanisms of drug action and metabolism.

For deuterated analogs like Hydroxy Itraconazole-d8, computational modeling can be particularly insightful. The kinetic isotope effect, which is the change in the rate of a chemical reaction upon isotopic substitution, can be predicted using quantum mechanical (QM) and combined quantum mechanical/molecular mechanical (QM/MM) methods. escholarship.orgnih.gov These models can help to rationalize the observed metabolic profiles of deuterated drugs and guide the design of new analogs with improved pharmacokinetic properties. jsps.go.jp

Molecular dynamics (MD) simulations can provide detailed insights into the binding of itraconazole and its metabolites to their target enzymes, such as cytochrome P450 3A4 (CYP3A4), and to other proteins. mdpi.comnih.gov By simulating the dynamic behavior of the drug-protein complex, researchers can understand how deuteration might affect binding affinity and enzyme activity. mdpi.com

The following table highlights the applications of computational modeling in deuterated analog research:

Table 2: Computational Modeling in Deuterated Analog Research| Modeling Technique | Application | Relevance for Hydroxy Itraconazole-d8 Research |

| Quantum Mechanics (QM) | Prediction of kinetic isotope effects | Understanding the impact of deuteration on metabolism. escholarship.orgnih.gov |

| QM/MM | Modeling enzyme-catalyzed reactions | Simulating the interaction of Hydroxy Itraconazole-d8 with metabolic enzymes. nih.gov |

| Molecular Dynamics (MD) | Simulating drug-protein interactions | Investigating the binding of Hydroxy Itraconazole-d8 to its biological targets. mdpi.comnih.gov |

| Machine Learning | Predicting pharmacokinetic properties | Building models to estimate the metabolic fate of deuterated compounds. jsps.go.jp |

Emerging Roles of Hydroxy Itraconazole-d8 in Early-Stage Drug Discovery and Preclinical Development

The use of deuteration in drug discovery has evolved from a niche strategy to a more mainstream approach for improving the pharmacokinetic and safety profiles of drug candidates. nih.govnih.gov Hydroxy Itraconazole-d8, as a stable-labeled version of an active metabolite, has several emerging roles in early-stage drug discovery and preclinical development.

One key application is in comparative pharmacokinetic studies. By administering a mixture of the non-labeled drug and its deuterated analog, researchers can simultaneously assess the pharmacokinetic properties of both compounds, providing a direct comparison of their metabolic stability. researchgate.net This can be particularly useful in the development of "deuterium-switched" drugs, where the goal is to create a new chemical entity with improved properties by strategically replacing hydrogen with deuterium. nih.gov

Itraconazole itself is being investigated for new therapeutic applications, including as an anticancer agent. In the preclinical development of these new indications, Hydroxy Itraconazole-d8 is an essential tool for establishing robust bioanalytical methods to support pharmacokinetic and pharmacodynamic studies. nih.gov

Furthermore, the use of deuterated compounds can help to reduce the formation of toxic metabolites. researchgate.net By blocking a metabolic pathway that leads to a reactive or toxic species, deuteration can improve the safety profile of a drug. While this has not been specifically reported for Hydroxy Itraconazole-d8, it represents a potential future direction for research.

The role of Hydroxy Itraconazole-d8 in early-stage drug discovery is summarized below:

Comparative Pharmacokinetics: A valuable tool for comparing the metabolic stability of different drug candidates. researchgate.net

Bioanalytical Support: An essential internal standard for the development of assays to support preclinical studies of new indications for itraconazole. nih.gov

Metabolic Engineering: Potential for use in studies aimed at designing new itraconazole analogs with improved safety profiles. researchgate.net

Q & A

Q. What is the structural significance of deuterium labeling in Hydroxy Itraconazole-d8, and how does it influence analytical detection?

Hydroxy Itraconazole-d8 is a deuterium-labeled isotopologue of Hydroxy Itraconazole, a key metabolite of the antifungal drug Itraconazole. The substitution of eight hydrogen atoms with deuterium enhances its molecular mass by ~8 atomic mass units (AMU), enabling precise differentiation from unlabeled species in mass spectrometry (MS). This labeling is critical for use as an internal standard in quantitative assays, minimizing matrix interference and improving accuracy in pharmacokinetic studies .

Q. Which synthetic intermediates are critical for ensuring high isotopic purity in Hydroxy Itraconazole-d8?

The synthesis of Hydroxy Itraconazole-d8 relies on deuterated precursors such as 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide, which acts as a sulfonate intermediate. Key steps include isotopic exchange under controlled pH and temperature to prevent deuterium loss. Purity (>90%) is validated via high-resolution LC-MS and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions .

Q. How is Hydroxy Itraconazole-d8 characterized for physicochemical stability in preclinical studies?

Stability studies assess degradation under varying conditions (e.g., pH, light, temperature). For example, Hydroxy Itraconazole-d8 has a melting point of 76–78°C and a density of 1.44 g/cm³. Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-UV analysis ensures structural integrity, with degradation products (e.g., des-deutero analogs) quantified to ≤0.5% .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) impact the metabolic stability of Hydroxy Itraconazole-d8 compared to its non-deuterated counterpart?

DKIEs arise due to stronger C-D bonds, potentially slowing metabolic oxidation. In vitro hepatic microsomal assays (human/rat) compare clearance rates between Hydroxy Itraconazole and Hydroxy Itraconazole-d7. Data show a 1.2–1.5-fold reduction in CYP3A4-mediated metabolism for the deuterated form, suggesting enhanced metabolic stability. However, deuterium placement must avoid critical metabolic "hotspots" to prevent unintended isotope effects .

Q. What methodologies resolve discrepancies in pharmacokinetic data between Hydroxy Itraconazole-d8 and unlabeled metabolite studies?

Contradictions in bioavailability or half-life data often stem from analytical variability (e.g., ion suppression in MS) or incomplete isotopic purity. Solutions include:

Q. How can researchers optimize chromatographic separation of Hydroxy Itraconazole-d8 from diastereomeric impurities?

Diastereomers (e.g., 2R,4S vs. 2S,4R configurations) may co-elute under standard HPLC conditions. Advanced chiral separation employs:

- Polysaccharide-based columns (e.g., Chiralpak IA-3) with ethanol/hexane mobile phases.

- Ultra-performance supercritical fluid chromatography (UPSFC) for enhanced resolution.

- Method validation per ICH Q2(R1) guidelines to ensure specificity and precision .

Methodological Recommendations

- Isotopic Purity Validation : Use high-resolution MS (HRMS) with a mass accuracy ≤3 ppm to confirm deuterium incorporation and rule out protium exchange .

- Metabolic Pathway Mapping : Combine radiolabeled (³H/¹⁴C) and deuterated analogs in tandem studies to differentiate primary vs. secondary metabolites .

- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.